Tetrahydroxanthohumol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-[2,4-dihydroxy-6-methoxy-3-(3-methylbutyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H26O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h5-6,8-9,12-13,22,24-25H,4,7,10-11H2,1-3H3 |
InChI-Schlüssel |
RNYWSIACWNMMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Synthesis and Derivatization Strategies for Tetrahydroxanthohumol
Chemical Synthesis Approaches
The primary route to obtaining Tetrahydroxanthohumol is through the chemical modification of its naturally abundant precursor, Xanthohumol (B1683332). These synthetic strategies are designed not only to produce TXN but also to create derivatives that lack the estrogenic potential associated with XN.
Hydrogenation of Xanthohumol
The conversion of Xanthohumol to this compound involves the hydrogenation of both the α,β-unsaturated ketone and the double bond within the prenyl group. oregonstate.edu This saturation of double bonds is typically achieved through catalytic hydrogenation.
Detailed research has outlined specific methods for this transformation. One common approach involves using palladium on carbon (Pd/C) as a catalyst in a solvent such as methanol. For instance, the synthesis of 1″,2″,α,β-tetrahydroxanthohumol derivatives has been successfully performed using 5% or 10% palladium on charcoal. nih.govmdpi.com The process involves subjecting a solution of the starting chalcone (B49325) to a hydrogen atmosphere in the presence of the catalyst. This method effectively reduces both the carbon-carbon double bond of the enone system and the double bond in the prenyl side chain, yielding the fully saturated TXN. nih.gov
Selective hydrogenation is also possible. To create α,β-dihydroxanthohumol (DXN), where only the α,β-unsaturated ketone is reduced, specific catalysts like Wilkinson's catalyst (RhCl(PPh3)3) can be employed. nih.gov However, for the complete saturation to form TXN, more robust conditions or catalysts like Pd/C are generally used. mdpi.com
Biosynthetic Considerations of Xanthohumol Relevant to TXN Origin
While TXN is a synthetic compound, its origin is intrinsically linked to the natural biosynthesis of its precursor, Xanthohumol, in the hop plant. Understanding this pathway provides context for the availability of the starting material for TXN synthesis.
Enzymatic Pathways in Humulus lupulus L.
Xanthohumol is a prenylated chalconoid synthesized within the glandular trichomes of hop cones. wikipedia.org The biosynthesis is a multi-step enzymatic process involving components from phenylpropanoid and polyketide pathways. wikipedia.orgresearchgate.net
The key enzymes and steps are summarized below:
Starter Unit Formation : The process begins with L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) and subsequently activated with coenzyme A by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA. wikipedia.orgmdpi.com
Chalcone Formation : A type III polyketide synthase, specifically the lupulin gland-specific chalcone synthase (CHS_H1), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone (chalconaringenin). researchgate.netmdpi.comproquest.com
Prenylation : A crucial step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the chalcone backbone. This reaction is catalyzed by a prenyltransferase known as HlPT-1, which yields desmethylxanthohumol (B55510). wikipedia.org
Methylation : The final step is the methylation of a hydroxyl group, a reaction catalyzed by an S-adenosyl-L-methionine-dependent O-methyltransferase (OMT1), to form Xanthohumol. mdpi.comproquest.com
| Enzyme | Abbreviation | Function in Xanthohumol Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamate. mdpi.com |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid. wikipedia.org |
| 4-Coumarate:CoA Ligase | 4CL | Activates 4-coumarate to p-coumaroyl-CoA. mdpi.com |
| Chalcone Synthase | CHS_H1 | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.comproquest.com |
| Humulus lupulus Prenyltransferase 1 | HlPT-1 | Attaches a prenyl group to the chalcone core. wikipedia.org |
| O-Methyltransferase 1 | OMT1 | Methylates desmethylxanthohumol to form xanthohumol. mdpi.comproquest.com |
Microbial Biotransformation Relevance of Related Chalcones
Microbial systems offer a powerful tool for modifying chalcones and can provide insights into potential routes for producing derivatives similar to TXN. mdpi.com Fungi and bacteria are known to perform a variety of chemical reactions, including the hydrogenation of C-C double bonds, which is directly relevant to the synthesis of TXN's dihydro- counterpart, DXN. scielo.org.mx
For example, α,β-dihydroxanthohumol (DXN) was successfully obtained through the microbial transformation of xanthohumol using the fungus Fusarium tricinctum. oregonstate.edu Other studies have shown that fungi like Scedosporium apiospermum can perform chemo-selective reduction of the α,β-double bond in various chalcones to yield dihydrochalcones. scielo.org.mx Furthermore, microbial transformations can lead to a wide array of other structural modifications, including glucosylation, sulfation, cyclization, and hydroxylation. researchgate.netsemanticscholar.org While the direct microbial synthesis of TXN has not been reported, these biotransformation capabilities highlight a potential alternative or complementary approach to purely chemical synthesis for producing structurally diverse and potentially bioactive chalcone derivatives. mdpi.com
Structural Modification for Enhanced Bioactivity
The structural modification of Xanthohumol to this compound results in significant changes in its biological activity profile. Saturation of the double bonds in XN to create TXN alters the molecule's chemical properties, leading to enhanced efficacy in several preclinical models.
One of the key findings is that TXN appears more effective than XN in ameliorating metabolic syndrome in animal models. elifesciences.orgresearchgate.net This enhanced effect is partly attributed to its significantly higher bioavailability; studies in mice have shown that TXN achieves 5-, 10-, and 12-fold higher levels in muscle, plasma, and liver, respectively, compared to XN administered at a similar dose. elifesciences.orgresearchgate.netnih.gov
Furthermore, the α,β-unsaturated carbonyl moiety in XN is a reactive electrophile, but its presence is not essential for all of its biological effects. For instance, TXN, which lacks this group, retains comparable anti-inflammatory activity to XN. nih.govacs.org In the context of antiproliferative activity, TXN and its intermediate DXN have demonstrated improved or more potent effects compared to XN in certain colon and hepatocellular carcinoma cell lines. mdpi.commdpi.com These findings suggest that the structural change to a saturated backbone not only removes estrogenic potential but also enhances bioavailability and, in some cases, intrinsic bioactivity, making TXN a promising scaffold for further therapeutic development. elifesciences.org
Design of Analogs with Improved Efficacy
The design of analogs of this compound and its parent compound, xanthohumol, is a key strategy to enhance their therapeutic potential. Researchers have explored various modifications to the core structure to improve efficacy in areas such as metabolic disorders and cancer treatment. These strategies often involve chemical reactions like isomerization, cyclization, oxidation, reduction, and demethylation to produce a range of derivatives mdpi.comresearchgate.net.
One of the primary goals in designing these analogs is to improve their biological activity compared to the parent compounds. For example, TXN itself was developed as a non-estrogenic synthetic derivative of XN and has shown greater effectiveness in ameliorating metabolic syndrome in mouse models elifesciences.orgnih.gov. This enhanced efficacy is potentially due to its increased bioavailability, with studies showing significantly higher levels of TXN in plasma, muscle, and liver compared to XN elifesciences.orgnih.gov.
Further research has focused on creating other derivatives by modifying the xanthohumol structure. A series of minor hop prenylflavonoids and their synthetic derivatives were produced from xanthohumol and evaluated for their antiproliferative activity against human cancer cell lines mdpi.comresearchgate.net. Among these, the syntheses of xanthohumol K, its dihydro- and tetrahydro-derivatives, and 1″,2″,α,β-tetrahydroxanthohumol C were reported for the first time mdpi.comresearchgate.netresearchgate.net.
The biological evaluation of these analogs has yielded significant insights into their structure-activity relationships. Studies suggest that flavonoids containing chromane- and chromene-like moieties, particularly chalcones, are potent antiproliferative agents mdpi.comresearchgate.netresearchgate.net. The antiproliferative potency of various chalcones, α,β-dihydrochalcone derivatives, flavanones, and flavones derived from xanthohumol was assessed using an SRB assay, with their IC50 values determined against several human cancer cell lines mdpi.com.
Table 1: Antiproliferative Activity (IC50 in µM) of Xanthohumol and its Derivatives This table is interactive. You can sort and filter the data.
Data sourced from a study on the antiproliferative activity of minor hops prenylflavonoids and their derivatives. mdpi.com
| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | HT-29 (Colon Cancer) |
| Xanthohumol (1) | 1.8 ± 0.2 | 3.4 ± 0.3 | 2.5 ± 0.3 |
| Xanthohumol C (2) | 2.5 ± 0.2 | 5.8 ± 0.4 | 3.9 ± 0.3 |
| 1″,2″-Dihydroxanthohumol K (4) | 2.9 ± 0.3 | 6.5 ± 0.5 | 4.1 ± 0.4 |
| 1″,2″,α,β-Tetrahydroxanthohumol C (8) | 10.5 ± 0.9 | 15.2 ± 1.2 | 12.8 ± 1.1 |
| 1″,2″,α,β-Tetrahydroxanthohumol K (9) | 12.1 ± 1.1 | 18.9 ± 1.5 | 14.5 ± 1.3 |
| Cisplatin (Control) | 3.1 ± 0.3 | 6.2 ± 0.5 | 4.5 ± 0.4 |
In the context of metabolic diseases, both XN and TXN have been identified as novel antagonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism elifesciences.orgnih.govresearchgate.netnih.gov. A competitive binding assay revealed that XN and TXN bind to PPARγ with moderate activity elifesciences.orgnih.gov. This antagonistic action on PPARγ is believed to contribute to their ability to attenuate diet-induced hepatic steatosis elifesciences.orgnih.govresearchgate.netnih.gov. The structures of XN and TXN are considered valuable scaffolds for the synthesis of more potent compounds for treating non-alcoholic fatty liver disease (NAFLD) elifesciences.org.
Table 2: PPARγ Competitive Binding Assay Results This table is interactive. You can sort and filter the data.
Data sourced from a study on the effects of Xanthohumol and this compound on hepatic steatosis. elifesciences.orgnih.govnih.gov
| Compound | IC50 (µM) |
| Xanthohumol (XN) | 1.7 |
| This compound (TXN) | 1.9 |
| Pioglitazone (Control) | 1.5 |
| Oleate (Control) | 15.0 |
These research findings highlight the importance of designing and synthesizing analogs like this compound to create molecules with improved efficacy and more desirable biological profiles than their natural precursors.
Mechanistic Investigations of Tetrahydroxanthohumol Action
Molecular Target Identification and Characterization
The biological effects of Tetrahydroxanthohumol are rooted in its interactions with specific molecular targets. Research has primarily focused on its role as an antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), with emerging evidence suggesting potential interactions with other receptors and signaling pathways.
PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis and lipid metabolism. Antagonism of this receptor is a key mechanism through which TXN is thought to exert its effects.
Competitive ligand binding assays have been instrumental in characterizing the interaction between TXN and PPARγ. These studies have demonstrated that TXN can directly bind to the PPARγ receptor. In a competitive binding assay, TXN was shown to compete with the potent synthetic PPARγ agonist, rosiglitazone (B1679542), for binding to the receptor. The inhibitory concentration (IC50) of TXN for PPARγ binding was found to be comparable to that of the known PPARγ antagonist, pioglitazone, and was notably 8 to 10 times stronger than that of the endogenous fatty acid ligand, oleate. elifesciences.orgresearchgate.net This indicates a significant binding affinity of TXN for the PPARγ ligand-binding domain.
| Compound | Reported IC50 / Binding Affinity | Reference |
|---|---|---|
| This compound (TXN) | Similar to Pioglitazone | elifesciences.orgresearchgate.net |
| This compound (TXN) | 8-10 times stronger than Oleate | elifesciences.orgresearchgate.net |
| Pioglitazone | Used as a reference antagonist | elifesciences.orgresearchgate.net |
| Oleate | Used as a reference endogenous ligand | elifesciences.orgresearchgate.net |
To visualize and understand the binding interaction at an atomic level, molecular docking simulations have been employed. These computational studies have corroborated the findings from ligand binding assays, showing that TXN can fit within the ligand-binding pocket of the PPARγ receptor. elifesciences.orgresearchgate.net The simulations illustrate the specific amino acid residues within the pocket that likely form hydrogen bonds and other non-covalent interactions with the TXN molecule, thereby stabilizing the complex and preventing the conformational changes required for receptor activation by agonists. This physical occlusion and stabilization in an inactive state are characteristic of an antagonistic interaction.
While PPARγ antagonism is a well-documented mechanism, evidence suggests that the biological activities of TXN and its precursor, XN, may be mediated by a broader range of molecular targets.
Farnesoid X Receptor (FXR): Xanthohumol (B1683332) has been identified as an agonist of the farnesoid X receptor (FXR), a nuclear receptor crucial for bile acid and lipid homeostasis. acs.org Activation of FXR by XN has been linked to the transcriptional downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis. acs.org Given the structural similarity, it is plausible that TXN may also interact with FXR, although direct evidence is still emerging.
Liver X Receptor (LXR): Studies on Xanthohumol have shown that it can increase the levels of liver X receptor α (LXRα) protein. acs.org LXRs are important regulators of cholesterol, fatty acid, and glucose homeostasis. The potential for TXN to modulate LXR signaling, either directly or indirectly, warrants further investigation.
Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR), and Glucocorticoid Receptor (GR): Research in FXR-deficient mice has revealed that Xanthohumol can induce the gene expression of CAR, PXR, and GR in the liver. frontiersin.org These nuclear receptors are key players in the detoxification of xenobiotics and endogenous molecules. This suggests that XN, and potentially TXN, could activate alternative detoxification pathways, particularly in states of metabolic stress.
Keap1-Nrf2 Pathway: Xanthohumol is known to interact with the Keap1-Nrf2 pathway, a major regulator of cellular defense against oxidative stress. researchgate.net XN acts as an indirect antioxidant by binding to Keap1, which leads to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant enzymes. researchgate.net While the electrophilic nature of XN is important for this interaction, the anti-inflammatory properties of TXN suggest it may also engage with components of this pathway, possibly through different mechanisms. acs.org
Toll-like Receptor 4 (TLR4) Co-receptor MD-2: The anti-inflammatory effects of TXN have been linked to its potential binding to the myeloid differentiation protein-2 (MD-2), a co-receptor of TLR4. acs.org By interfering with TLR4 signaling, TXN may inhibit the downstream activation of NF-κB, a key transcription factor in the inflammatory response. acs.org
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Antagonism
Cellular and Subcellular Mechanisms
The molecular interactions of this compound translate into observable effects at the cellular and subcellular levels. A primary area of investigation has been its role in regulating the process of adipogenesis.
Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. This process is tightly regulated by a cascade of transcription factors, with PPARγ acting as a master regulator.
Studies using the 3T3-L1 preadipocyte cell line, a well-established in vitro model for adipogenesis, have demonstrated that both Xanthohumol and this compound can inhibit adipocyte differentiation. elifesciences.orgmdpi.com When preadipocytes are induced to differentiate in the presence of TXN, there is a marked reduction in the accumulation of lipid droplets, a hallmark of mature adipocytes. researchgate.net This inhibition of adipogenesis is consistent with TXN's role as a PPARγ antagonist. By blocking the activation of PPARγ, TXN prevents the expression of downstream target genes that are essential for the differentiation program.
The inhibitory effect of TXN on adipogenesis is further evidenced by its impact on the expression of key adipogenic transcription factors. In 3T3-L1 cells treated with the PPARγ agonist rosiglitazone to induce differentiation, co-treatment with TXN leads to a significant decrease in the expression of PPARγ itself, as well as CCAAT/enhancer-binding protein α (C/EBPα), another critical transcription factor in the adipogenic cascade. researchgate.net
| Gene | Treatment | Log2 (Fold Change) vs. Rosiglitazone Control | p-value vs. Rosiglitazone Control | Reference |
|---|---|---|---|---|
| Pparg2 | Rosiglitazone (RGZ) + GW9662 | 0.11 | 0.30 | researchgate.net |
| Rosiglitazone (RGZ) + Xanthohumol (XN) | -1.93 | <0.001 | researchgate.net | |
| Rosiglitazone (RGZ) + this compound (TXN) | -1.53 | <0.001 | researchgate.net |
Modulation of Intracellular Lipid Accumulation
This compound has been shown to significantly inhibit intracellular lipid accumulation. nih.govbiorxiv.org In studies using murine preadipocyte 3T3-L1 cells, the induction of differentiation and adipogenesis, which typically leads to substantial intracellular lipid accumulation, was markedly attenuated by the presence of TXN. nih.govbiorxiv.org Both TXN and its precursor, Xanthohumol (XN), demonstrated a strong ability to inhibit the buildup of lipids within these cells. nih.govbiorxiv.org This effect is a key aspect of its potential to address conditions like non-alcoholic fatty liver disease (NAFLD), which is characterized by excessive lipid droplet accumulation in the liver. nih.govbiorxiv.org
Research has indicated that in animal models fed a high-fat diet (HFD), supplementation with TXN led to a decrease in hepatic steatosis, a condition marked by fat accumulation in the liver. nih.govnih.gov Specifically, TXN was found to reduce both macro- and microvesicular steatosis and lower the accumulation of triacylglycerols (TAG) in the liver. nih.gov This suggests a direct role for TXN in modulating the processes that lead to the storage of fat within liver cells. The mechanism appears to be independent of caloric intake, pointing towards a direct cellular or molecular action of the compound. nih.govresearchgate.net
Influence on Mitochondrial Respiration and Energy Expenditure Pathways
This compound has been observed to influence mitochondrial function, a critical component of cellular energy metabolism. Studies on C2C12 embryonic muscle cells revealed that TXN treatment leads to higher rates of uncoupled mitochondrial respiration compared to its precursor, Xanthohumol (XN), and control conditions. researchgate.net Mitochondrial uncoupling is a process where the oxidation of substrates in the mitochondria is disconnected from the production of ATP, resulting in the dissipation of energy as heat. oregonstate.edunih.gov This increase in energy expenditure can contribute to a reduction in stored fats.
The ability of TXN to increase mitochondrial respiration suggests a mechanism for its observed effects on weight management and lipid accumulation. researchgate.netoregonstate.edu By promoting energy expenditure, TXN may help to counteract the metabolic imbalances that lead to obesity and related conditions. researchgate.netelifesciences.org While the precise molecular targets within the mitochondrial machinery are still under investigation, the observed increase in uncoupled respiration points to a significant role for TXN in modulating cellular energy homeostasis. researchgate.netoregonstate.edu
Transcriptional and Gene Regulatory Effects
Global Gene Expression Profiling (e.g., RNA-sequencing Analysis)
To understand the broad impact of this compound on cellular function, researchers have employed global gene expression profiling techniques like RNA-sequencing (RNA-seq). nih.govnih.govsigniosbio.com This powerful method allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive picture of the transcriptional changes induced by TXN. nih.govwikipedia.orgthermofisher.com
In studies involving mice with high-fat diet-induced hepatic steatosis, liver transcriptomics analysis revealed significant changes in hepatic gene expression following TXN administration. nih.gov This global analysis of gene activity has been instrumental in identifying the key pathways and regulatory networks affected by TXN, offering insights into its mechanisms of action at a molecular level. nih.govnih.gov
Regulation of Lipogenesis-Related Genes
A key finding from transcriptional analyses is the significant downregulation of genes related to lipogenesis by this compound. nih.govresearchgate.net Lipogenesis is the metabolic process of synthesizing fatty acids and triglycerides. In both in vivo studies with mice and in vitro experiments with 3T3-L1 cells, TXN treatment was associated with a decreased expression of genes that are targets of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govelifesciences.org PPARγ is a crucial transcription factor in hepatic lipogenesis. nih.govelifesciences.org
Specifically, TXN has been shown to act as an antagonist of PPARγ. nih.govresearchgate.net A competitive binding assay demonstrated that TXN binds to the PPARγ ligand-binding domain. nih.govresearchgate.net This antagonism of PPARγ leads to the reduced expression of its target genes, which are involved in lipid synthesis and storage. nih.govbiorxiv.org For example, in 3T3-L1 cells, TXN significantly reversed the upregulation of PPARγ target genes such as Cd36, Fabp4, Mogat1, Cidec, and Plin4 that was induced by a PPARγ agonist. biorxiv.org
Impact on Specific Metabolic Pathways (e.g., KEGG, GO Enrichment)
Further analysis of the differentially expressed genes identified through RNA-seq, using tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, has provided a more detailed understanding of the metabolic pathways impacted by this compound. nih.govresearchgate.netgenome.jp
GO enrichment analysis of genes downregulated by TXN treatment in the livers of mice on a high-fat diet revealed a significant impact on biological processes related to fatty acid metabolism. nih.gov Similarly, KEGG pathway analysis showed that several pathways were significantly downregulated, including the biosynthesis of unsaturated fatty acids and fatty acid elongation. nih.govresearchgate.net This indicates that TXN rewires global hepatic lipid metabolism, moving it away from fat synthesis and storage. nih.gov The downregulation of these pathways provides a clear molecular basis for the observed reduction in hepatic steatosis and intracellular lipid accumulation. nih.gov
Table 1: Downregulated KEGG Pathways in the Livers of TXN-Treated Mice
| Pathway Name | Description |
| Biosynthesis of unsaturated fatty acids | The metabolic pathway that produces unsaturated fatty acids from simpler precursors. |
| Fatty acid elongation | The process of extending the carbon chain of existing fatty acids. |
| PPAR signaling pathway | A key regulatory pathway involved in lipid and glucose metabolism. |
| Glycolysis and Gluconeogenesis | Central pathways for glucose metabolism. |
| Amino sugar and nucleotide sugar metabolism | Pathways involved in the synthesis of various sugar molecules. |
| Glutathione (B108866) metabolism | A critical pathway for antioxidant defense. |
| This table is based on data from KEGG pathway analysis of differentially expressed genes in the livers of TXN-treated mice fed a high-fat diet. nih.gov |
Glucose Metabolism Pathways
This compound (TXN) has been shown to significantly influence glucose metabolism, primarily by improving insulin (B600854) sensitivity and modulating key metabolic pathways. In studies involving mice on a high-fat diet (HFD), which typically leads to impaired glucose tolerance, TXN administration has demonstrated a notable improvement in glucose homeostasis. elifesciences.orgelifesciences.org
Research using a glucose tolerance test (GTT) on HFD-fed mice revealed that those treated with TXN cleared glucose from the blood more efficiently compared to the untreated HFD control group. elifesciences.org Specifically, TXN-treated mice exhibited significantly lower blood glucose levels at 30, 60, and 120 minutes following a glucose injection. elifesciences.org This enhanced glucose clearance suggests an improvement in the body's ability to manage glucose loads, a key aspect of preventing insulin resistance. elifesciences.orgoregonstate.edu
Further investigation into the markers of insulin resistance showed that while fasting glucose levels were not always significantly different, fasting insulin levels were markedly lower in TXN-treated mice. elifesciences.orgelifesciences.org This resulted in a significantly lower Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) score, a key indicator of improved insulin sensitivity. elifesciences.orgelifesciences.org The ability of TXN to reduce weight gain in diet-induced obese mice also contributes to its positive effects on glucose metabolism. oregonstate.eduoregonstate.edu
Transcriptomic analysis of liver tissue from TXN-treated mice provides deeper insight into the molecular mechanisms. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses indicated that TXN treatment leads to the downregulation of genes involved in glucose metabolism, including pathways for glycolysis and gluconeogenesis. nih.govelifesciences.org This modulation of hepatic gene expression suggests that TXN helps to rewire the liver's metabolic processes to counteract the dysregulation induced by a high-fat diet. nih.gov
Table 1: Effect of this compound (TXN) on Glucose Homeostasis in High-Fat Diet (HFD) Mice
| Parameter | Observation in TXN-Treated HFD Mice | Significance | Reference |
|---|---|---|---|
| Glucose Tolerance | Significantly improved glucose clearance post-injection | Indicates enhanced insulin sensitivity and glucose uptake by tissues. | elifesciences.orgoregonstate.edu |
| Fasting Insulin | Significantly lower circulating insulin levels | Suggests reduced pancreatic stress and improved cellular response to insulin. | elifesciences.orgelifesciences.orgoregonstate.edu |
| HOMA-IR | Significantly lower score compared to HFD controls | A strong indicator of improved overall insulin sensitivity. | elifesciences.orgelifesciences.org |
| Hepatic Gene Expression | Downregulation of glycolysis and gluconeogenesis pathways | Shows a central effect on the liver's glucose production and utilization machinery. | nih.govelifesciences.org |
Glutathione Metabolism
This compound influences cellular defense mechanisms, including the critical glutathione metabolism pathway. Glutathione (GSH) is a primary endogenous antioxidant, essential for neutralizing reactive oxygen species (ROS) and detoxifying harmful compounds. Evidence suggests that TXN's parent compound, xanthohumol (XN), and by extension TXN, can modulate this system, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). acs.orgnih.gov
Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and detoxification genes, including those involved in glutathione synthesis and regeneration. acs.orgnih.gov By binding to sulfhydryl groups on Keap1, its repressor protein, compounds like xanthohumol can lead to the nuclear accumulation of Nrf2. acs.org Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE) in the promoter region of its target genes. acs.org This leads to the upregulation of enzymes crucial for glutathione metabolism, such as Glutathione S-transferases (GSTs). acs.orgmdpi.com
Table 2: this compound (TXN) and its Interplay with Glutathione-Related Pathways
| Mechanism/Pathway | Effect Associated with TXN/XN | Key Molecules Involved | Reference |
|---|---|---|---|
| Nrf2 Pathway Activation | Xanthohumol (parent compound) activates Nrf2, suggesting a similar potential for TXN. | Nrf2, Keap1, Antioxidant Response Element (ARE) | acs.orgnih.govresearchgate.net |
| Glutathione S-Transferase (GST) | Nrf2 activation leads to the induction of GST enzymes. | GST, Glutathione | acs.orgmdpi.com |
| Hepatic Gene Expression | Downregulation of the glutathione metabolism KEGG pathway in TXN-treated mice. | Genes involved in glutathione synthesis and recycling. | nih.govelifesciences.org |
Xenobiotic Catabolism
The metabolism of xenobiotics—foreign compounds not native to an organism—is a critical detoxification process largely carried out by the liver. nih.govajpbp.com This process occurs in phases, with Phase I enzymes modifying compounds and Phase II enzymes conjugating them to increase water solubility for excretion. mdpi.comajpbp.com this compound has been found to modulate these pathways.
Table 3: Summary of Research Findings on this compound (TXN) and Xenobiotic Catabolism
| Analysis Type | Finding in TXN-Treated Models | Implication | Reference |
|---|---|---|---|
| Gene Ontology (GO) Enrichment Analysis | Significant downregulation of genes involved in xenobiotic catabolism. | Indicates TXN remodels the liver's detoxification pathways, possibly as a result of reduced metabolic stress. | nih.govelifesciences.org |
| Nrf2 Pathway | The parent compound XN is a known activator, suggesting potential for TXN to induce Phase II enzymes. | Provides a mechanism for enhancing the body's ability to neutralize and excrete foreign compounds. | acs.orgnih.gov |
Preclinical Efficacy Studies in Animal Models
Models of Metabolic Dysregulation
Animal models that replicate human metabolic diseases are crucial for evaluating novel therapeutic compounds. TXN has been extensively studied in models of diet-induced obesity and hepatic steatosis.
Studies have consistently demonstrated that TXN attenuates high-fat diet (HFD)-induced obesity in C57Bl/6J mice, a standard model for studying obesity. nih.govelifesciences.orgnih.gov When these mice are fed a 60% HFD, they typically experience significant weight gain and fat accumulation. researchgate.net However, supplementation with TXN has been shown to reduce this weight gain. elifesciences.orgresearchgate.net This reduction in body weight was not always linked to a decrease in food intake, suggesting that TXN may increase energy expenditure. elifesciences.orgnih.gov
Furthermore, analysis using dual-energy X-ray absorptiometry (DEXA) scans confirmed that the HFD-induced weight gain was primarily due to body fat accumulation, and TXN supplementation significantly attenuated this increase in fat mass. elifesciences.orgresearchgate.net Researchers also examined fat pads from different locations and found that TXN supplementation decreased subcutaneous and mesenteric fat mass. elifesciences.org
| Parameter | High-Fat Diet (HFD) Control | HFD + TXN Supplementation | Key Finding | Reference |
|---|---|---|---|---|
| Body Weight Gain | Significantly Increased | Significantly Reduced | TXN attenuates HFD-induced weight gain. | elifesciences.orgresearchgate.net |
| Total Fat Mass | Greater than Low-Fat Diet group | Significantly Attenuated | TXN reduces overall body fat accumulation. | elifesciences.orgresearchgate.net |
| Subcutaneous White Adipose Tissue (sWAT) | Increased | Decreased | TXN reduces fat accumulation in specific depots. | elifesciences.org |
| Mesenteric White Adipose Tissue (mWAT) | Increased | Decreased | TXN reduces visceral fat accumulation. | elifesciences.org |
The overconsumption of saturated fatty acids can disrupt the liver's lipid homeostasis, leading to the excessive storage of triacylglycerols and the development of hepatic steatosis, a hallmark of NAFLD. nih.govbiorxiv.org In preclinical models, TXN has shown a strong capacity to suppress diet-induced liver steatosis. nih.govnih.govbiorxiv.org Mice on a high-fat diet supplemented with TXN exhibited a lower liver-to-body weight ratio and reduced hepatic triglyceride concentrations compared to their non-supplemented counterparts. nih.gov
Histological examinations of liver tissue further support these findings, revealing that TXN supplementation leads to a twofold decrease in liver lipid accumulation. nih.gov A key mechanism proposed for this effect is the antagonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govbiorxiv.orgoregonstate.edu While PPARγ is important for hepatic lipogenesis, its moderate inhibition by antagonists has been suggested as a therapeutic strategy for NAFLD. nih.govelifesciences.org Studies show that TXN binds to the PPARγ ligand-binding domain, acting as an antagonist. nih.govresearchgate.net
| Parameter | High-Fat Diet (HFD) Control | HFD + TXN Supplementation | Key Finding | Reference |
|---|---|---|---|---|
| Hepatic Steatosis | Present in all mice | Strongly Suppressed | TXN prevents the development of diet-induced fatty liver. | nih.govbiorxiv.org |
| Liver to Body Weight Ratio | Elevated | Reduced | TXN mitigates liver enlargement associated with NAFLD. | nih.gov |
| Hepatic Triglyceride Concentration | Elevated | Lowered | TXN reduces the accumulation of fats within the liver. | nih.gov |
| Liver Lipid Area (%) | > 5% (Indicative of NAFLD) | Reduced by twofold; many mice < 5% | Histological evidence confirms reduced lipid accumulation. | nih.gov |
Assessment of Metabolic Homeostasis Parameters
Beyond weight and liver health, TXN has been found to improve several key parameters of metabolic homeostasis. In HFD-fed mice, TXN supplementation significantly improves glucose tolerance, as demonstrated by intraperitoneal glucose tolerance tests. nih.govnih.gov While fasting glucose levels were not always different, TXN treatment led to significantly lower circulating insulin (B600854) levels and, consequently, an improved Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), indicating better insulin sensitivity. elifesciences.org
TXN also influences other metabolic markers. For instance, it has been shown to reduce levels of plasma leptin, a hormone linked to fat accumulation and inflammation. nih.gov Furthermore, studies report that TXN can ameliorate triacylglycerol levels in both the plasma and the liver. oregonstate.edu
| Metabolic Parameter | Effect of TXN Supplementation | Significance | Reference |
|---|---|---|---|
| Glucose Tolerance | Significantly Improved | Enhanced ability to clear glucose from the blood. | nih.govnih.govelifesciences.org |
| Fasting Insulin | Significantly Lowered | Suggests improved insulin sensitivity. | elifesciences.org |
| HOMA-IR | Significantly Improved (Lowered) | Indicates reduced insulin resistance. | elifesciences.org |
| Plasma Leptin | Decreased | May contribute to improved metabolic profile by reducing inflammation. | nih.gov |
| Plasma & Liver Triacylglycerols | Ameliorated | Indicates improved lipid metabolism. | oregonstate.edu |
Comparative Efficacy with Xanthohumol (B1683332) and Other Bioactive Compounds
Research indicates that TXN may be more effective than its parent compound, Xanthohumol (XN), in improving parameters of metabolic syndrome in DIO mice. elifesciences.orgbiorxiv.org This enhanced efficacy is potentially due to its superior bioavailability; studies have found 5-fold, 10-fold, and 12-fold higher levels of TXN in the muscle, plasma, and liver, respectively, compared to XN. elifesciences.orgbiorxiv.org Both compounds are believed to mediate their benefits through multiple mechanisms, but the greater tissue concentration of TXN likely contributes to its more potent effects on body weight and glucose metabolism. nih.govbiorxiv.org
The effects of TXN have also been compared to its other hydrogenated derivative, α,β-dihydro-xanthohumol (DXN). nih.govjobesitydiseases.com While both derivatives show beneficial effects, some studies suggest TXN is more potent in increasing energy expenditure and reducing body mass gain. nih.gov The mechanism of TXN as a PPARγ antagonist places it in a category with other compounds like tanshinone IIA, β-cryptoxanthine, and isorhamnetin, which have also been shown to improve metabolic parameters in DIO mice through similar pathways. nih.govbiorxiv.org
| Compound | Effect on Body Weight Gain | Effect on Glucose Tolerance | Bioavailability | Reference |
|---|---|---|---|---|
| Tetrahydroxanthohumol (TXN) | Significant Reduction | Significant Improvement | Higher levels in plasma, liver, and muscle. | elifesciences.orgnih.gov |
| Xanthohumol (XN) | Less pronounced effect | Improvement observed | Lower compared to TXN. | elifesciences.orgbiorxiv.org |
| α,β-dihydro-xanthohumol (DXN) | Improvement observed | Improvement observed | - | nih.gov |
Multi-Omics Data Integration in Preclinical Research
A key computational method used in this research is Transkingdom Network Analysis (TkNA). ncifcrf.govbiorxiv.org This systems biology approach is designed to infer causal relationships from multi-omics data, particularly between the host and its microbiota. oregonstate.edubiorxiv.org By applying TkNA to data from TXN-treated mice, researchers have uncovered critical mechanisms underlying its beneficial effects. nih.govnih.gov
The analysis revealed that the improvements in metabolic syndrome driven by TXN are strongly linked to significant alterations in the gut microbiota composition and bile acid metabolism. oregonstate.edunih.gov Specifically, TkNA identified the microbe Oscillibacter as a key factor. nih.govnews-medical.net TXN treatment was found to reduce the abundance of Oscillibacter, a bacterium that promotes inflammation in the macrophage cells of adipose tissue. nih.govnews-medical.net By reducing this microbe, TXN consequently decreases metabolically harmful inflammation in fat tissue, which in turn improves symptoms of metabolic syndrome. nih.gov This analysis provides a causal link from the compound's effect on a specific gut bacterium to the improvement of host metabolic phenotypes. news-medical.net
Interactions with Biological Systems and Microbiome
Modulation of Bile Acid Metabolism
Concurrent with the alterations in gut microbiota, this compound significantly modifies bile acid metabolism. nih.govelifesciences.org Bile acids are crucial signaling molecules synthesized in the liver from cholesterol, which are then metabolized by gut bacteria into secondary bile acids. This process is a key component of the gut-liver axis, influencing lipid and glucose homeostasis.
Studies have reported that the administration of TXN is accompanied by a significant change in the composition of fecal bile acids. elifesciences.org This alteration is believed to be a direct consequence of the shifts in gut microbiota, as different bacterial species possess different enzymatic capabilities for metabolizing primary bile acids into secondary forms. nih.gov The interplay between TXN, the gut microbiota, and bile acid profiles is hypothesized to be a primary mechanism through which the compound exerts its metabolic effects. biorxiv.org
The modulation of bile acid metabolism by related compounds extends to the regulation of key enzymes in the bile acid synthesis pathway within the liver. The primary pathway for bile acid synthesis is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase, which is encoded by the Cyp7a1 gene. frontiersin.org
Research on the parent compound, xanthohumol (B1683332), has shown that it can induce an increased expression of Cyp7a1. frontiersin.org This upregulation of Cyp7a1 promotes the classical pathway of bile acid synthesis, converting more cholesterol into primary bile acids like cholic acid and chenodeoxycholic acid. frontiersin.org This mechanism is a critical control point in maintaining cholesterol homeostasis. While direct evidence for TXN's effect on Cyp7a1 is part of a broader investigation into xanthohumols, this pathway is a key target in the modulation of bile acid metabolism observed with these compounds. frontiersin.orgmdpi.com
Interplay with Host-Microbiota Metabolic Axes
The effects of this compound are not confined to the gut lumen but involve complex interplay with host-microbiota metabolic axes, linking the gut to distant organs like the liver and adipose tissue. The changes induced by TXN in the gut microbiota and bile acid pool have systemic consequences for the host's metabolism and inflammatory status. nih.govelifesciences.org
For instance, TXN supplementation has been shown to decrease the expression of pro-inflammatory genes in white adipose tissue (WAT) by suppressing macrophage infiltration. nih.govresearchgate.net This suggests that TXN can modulate the gut-adipose axis, mitigating obesity-associated low-grade inflammation. The connection between the gut and liver (the gut-liver axis) is also central, as evidenced by the altered bile acid synthesis and the compound's ability to attenuate high-fat diet-induced hepatic steatosis (fatty liver). nih.govelifesciences.org These findings underscore that the biological activity of TXN is mediated through a complex network of interactions involving diet, the gut microbiota, and host metabolic and inflammatory signaling pathways. nih.govnih.gov
Advanced Analytical Methodologies for Tetrahydroxanthohumol Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of Tetrahydroxanthohumol, allowing for its separation from complex mixtures, such as biological matrices or synthetic reaction products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of TXN and related prenylflavonoids. google.commdpi.com The method's resolution and efficiency are dependent on the specific column and mobile phase composition. For compounds structurally similar to TXN, reversed-phase columns like C18 are commonly employed.
A typical HPLC system for analyzing prenylflavonoids involves a gradient elution, which allows for the separation of compounds with varying polarities. For instance, a gradient system might use an aqueous solution of an acid, such as formic acid, and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is often performed using a diode-array detector (DAD), which can measure absorbance at multiple wavelengths simultaneously, providing spectral information that aids in compound identification. mdpi.com Analysis of related compounds has utilized detection at wavelengths such as 270 nm, 340 nm, or 360 nm. mdpi.comuni-regensburg.de
| Parameter | Typical Condition | Purpose |
| Column | Reversed-phase (e.g., C18, Phenyl) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water (with formic acid) | Elutes compounds from the column. |
| Elution | Gradient | Improves separation of complex mixtures. |
| Detector | Diode Array Detector (DAD) | Quantifies and provides UV spectra for identification. |
| Wavelength | 260-500 nm scan | Monitors the absorbance profile of the compound. google.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the highly sensitive and selective quantification of this compound in complex biological samples. acs.orgresearchgate.net This technique combines the separation power of HPLC with the precise detection and structural elucidation capabilities of mass spectrometry.
In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then fragmented, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from other components in the matrix. nih.govresearchgate.net Both positive and negative ion modes can be utilized for data acquisition. acs.org
Method Development for Quantification in Biological Matrices
Developing a robust method for quantifying TXN in biological matrices such as plasma or tissue involves several critical steps. nih.gov The primary challenge is to efficiently extract the analyte and remove interfering substances like proteins and lipids.
A common sample preparation technique is protein precipitation, where a cold organic solvent, such as a methanol/ethanol mixture, is added to the plasma sample. nih.gov After vortexing and centrifugation, the supernatant containing the analyte is collected for analysis. nih.gov
Method validation is essential to ensure accuracy and reliability. This process typically involves assessing linearity (using a standard calibration curve), sensitivity (limit of detection and quantification), precision, accuracy, and recovery. google.com Internal standards, which are structurally similar compounds added to samples at a known concentration, are often used to correct for variations in sample processing and instrument response.
Spectrophotometric Approaches (e.g., UV-Visible Spectrophotometry)
UV-Visible spectrophotometry is a valuable technique for the basic characterization and quantification of this compound, particularly for in-solution analysis of purified samples or for assessing solubility. google.com The method is based on the principle that molecules absorb light at specific wavelengths.
TXN, as a flavonoid derivative, exhibits characteristic absorbance peaks in the UV-visible spectrum. The UV spectra of related chalcones show absorption maxima around 370 nm, while the corresponding flavanones absorb at approximately 290 nm. nih.gov By scanning a solution of TXN across a range of wavelengths (e.g., 190 to 600 nm), a unique absorbance profile can be obtained, which can be used for identification and quantification based on a standard curve. google.comnih.gov
Advanced Mass Spectrometry for Metabolite Identification
Identifying the metabolites of this compound is crucial for understanding its biological activity and disposition. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful technique for this purpose. acs.org
Metabolomics studies utilize LC-MS/MS to profile changes in metabolites in biological samples following administration of a compound. nih.govnih.gov Untargeted approaches allow for the discovery of a wide range of potential metabolites. nih.gov The identification process relies on accurate mass measurements to determine the elemental composition of unknown compounds. Further structural information is obtained by analyzing the fragmentation patterns (MS/MS spectra) of the parent ions, which can reveal characteristic losses or modifications such as hydroxylation, glucuronidation, or sulfation. nih.govresearchgate.netmdpi.com These fragmentation patterns can then be compared to those of known standards or predicted from the structure of the parent compound. researchgate.net
Application in Pharmacokinetic Research Methodologies
The analytical methods described above are integral to pharmacokinetic (PK) research, which examines the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. Pharmacokinetic studies on the parent compound, Xanthohumol (B1683332), have extensively used LC-MS/MS to measure its concentration and that of its metabolites in plasma over time. acs.orgresearchgate.net
By collecting blood samples at various time points after administration, concentration-time profiles can be generated. researchgate.net From these profiles, key pharmacokinetic parameters are calculated:
Cmax: The maximum plasma concentration reached.
Tmax: The time at which Cmax is observed.
AUC (Area Under the Curve): Represents the total drug exposure over time.
Half-life (t½): The time required for the plasma concentration to decrease by half.
These parameters are essential for understanding the bioavailability and residence time of TXN in the body. Comparative studies have shown that TXN can achieve significantly higher concentrations in plasma, muscle, and liver compared to Xanthohumol, highlighting the critical role of these sensitive analytical methods in evaluating modified flavonoids. researchgate.net
Future Directions and Research Opportunities
Elucidation of Novel Molecular Targets
While PPARγ has been identified as a key molecular target of TXN, the broad spectrum of biological activities observed suggests the involvement of other mechanisms. nih.govelifesciences.org The parent compound, Xanthohumol (B1683332) (XN), is known to interact with multiple cellular targets, which presents a logical starting point for investigating novel targets for TXN. nih.govbiorxiv.org Future research should aim to explore whether TXN shares these targets or possesses a unique interaction profile.
Key areas for investigation include:
Sterol Regulatory Element-Binding Protein-1 (SREBP-1): Xanthohumol has been found to attenuate the function of SREBP-1, a key transcription factor in lipogenesis. nih.govbiorxiv.org Investigating the effect of TXN on the SREBP-1 maturation and activity could reveal another layer of its lipid-lowering mechanism, independent of PPARγ.
Gut Microbiota and Bile Acid Metabolism: Recent studies have indicated that both Xanthohumol and TXN can significantly alter the diversity and abundance of gut microbiota and influence bile acid metabolism. nih.govelifesciences.org Future studies should focus on elucidating the direct or indirect nature of these interactions. It remains to be determined if TXN directly modulates specific bacterial species or if the changes are a downstream consequence of its metabolic effects on the host.
A summary of known and potential molecular targets for future research is presented below.
| Target Category | Specific Target/Pathway | Rationale for Investigation |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Known target; further studies needed to understand downstream effects of antagonism. researchgate.net |
| Metabolic Enzymes | AMP-activated protein kinase (AMPK) | Parent compound XN activates AMPK; a potential key pathway for TXN's metabolic benefits. nih.gov |
| Transcription Factors | Sterol Regulatory Element-Binding Protein-1 (SREBP-1) | Parent compound XN inhibits SREBP-1, a major regulator of fat synthesis. elifesciences.org |
| Gut Environment | Gut Microbiota Composition | XN and TXN are known to alter gut microbiota, which plays a causal role in metabolic diseases. elifesciences.org |
| Metabolic Pathways | Bile Acid Metabolism | Alterations in bile acids, influenced by XN and TXN, are linked to metabolic improvements. elifesciences.org |
Investigation of Structure-Activity Relationships for Optimized Analogs
The chemical structure of TXN serves as a promising scaffold for the development of new therapeutic agents with enhanced potency and selectivity. elifesciences.org Systematic investigation of the structure-activity relationship (SAR) is a critical next step to optimize its pharmacological properties. This involves synthesizing a series of TXN analogs and evaluating how specific chemical modifications affect their biological activity.
The core structure of TXN offers several sites for modification:
The Chalcone (B49325) Backbone: Modifications to the hydroxyl (-OH) groups, such as altering their number or position, could significantly impact binding affinity to target proteins and antioxidant capacity.
The Prenyl Group: The saturated prenyl group of TXN is a key difference from Xanthohumol. Exploring other alterations to this side chain, such as changing its length or introducing different functional groups, could modulate the compound's lipophilicity and cellular uptake.
The A and B Rings: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) on the aromatic rings could influence electronic properties and steric interactions with molecular targets.
Molecular docking simulations, which have already been used to show TXN binding to the PPARγ ligand-binding domain, can guide the rational design of these new analogs. nih.govnih.gov By predicting how structural changes might affect binding affinity, researchers can prioritize the synthesis of the most promising compounds.
| Structural Modification Area | Proposed Change | Potential Impact on Activity |
| Chalcone Backbone | Vary number and position of hydroxyl groups | Alter binding affinity, selectivity, and antioxidant potential. |
| Prenyl Group | Modify chain length or add functional groups | Influence lipophilicity, membrane permeability, and bioavailability. |
| Aromatic Rings (A & B) | Introduce electron-withdrawing or -donating groups | Modulate target interaction and metabolic stability. |
These SAR studies are essential for developing optimized analogs with improved efficacy for conditions like non-alcoholic fatty liver disease (NAFLD). elifesciences.orgsciety.org
Integration of Systems Biology Approaches for Comprehensive Understanding
To build a holistic picture of TXN's biological effects, it is essential to move beyond single-target analysis and embrace a systems biology approach. This involves integrating data from multiple high-throughput "omics" technologies to model the complex, interconnected pathways that TXN modulates.
Initial research has already employed some of these techniques. For example, liver transcriptomics (RNA-seq) on mice treated with TXN was instrumental in identifying the perturbation of PPARγ signaling. nih.govsciety.org Metabolomics studies on the parent compound Xanthohumol have revealed effects on mitochondrial respiration and cellular stress responses. nih.gov
Future research should expand on this foundation by:
Multi-Omics Data Collection: Systematically collecting data from transcriptomics, proteomics, and metabolomics from various relevant tissues (e.g., liver, adipose tissue, muscle) and biofluids (e.g., plasma, urine) following TXN administration in preclinical models.
Trans-kingdom Network Analysis: Integrating host 'omics' data with metagenomic data from the gut microbiome to understand the complex interplay between TXN, host metabolism, and gut bacteria. researchgate.net
Computational Modeling: Using the integrated datasets to construct computational models of biological networks. These models can help identify key nodes and pathways that are most significantly affected by TXN, predict systemic outcomes, and uncover novel mechanisms of action that would be missed by studying single pathways in isolation.
| Omics Technology | Type of Information Generated | Contribution to Comprehensive Understanding |
| Transcriptomics (RNA-seq) | Gene expression profiles | Identifies which genes and signaling pathways are activated or suppressed by TXN in specific tissues. sciety.org |
| Proteomics | Protein abundance and post-translational modifications | Reveals changes in the levels of functional proteins, providing a clearer picture of cellular responses than gene expression alone. |
| Metabolomics | Profiles of small-molecule metabolites | Offers a real-time snapshot of the physiological state and the functional output of cellular metabolism. nih.gov |
| Metagenomics | Genetic material from gut microbiota | Characterizes changes in the composition and functional potential of the gut microbiome in response to TXN. elifesciences.org |
By integrating these diverse datasets, researchers can achieve a comprehensive understanding of TXN's mechanism of action, moving from a linear view of its effects to a dynamic, systems-level perspective.
Q & A
Q. What are the primary mechanisms by which TXN ameliorates metabolic syndrome in preclinical models?
TXN reduces metabolic syndrome through dual mechanisms: (1) mitochondrial uncoupling in myocytes, increasing energy expenditure and reducing reactive oxygen species (ROS) production, and (2) modulation of gut microbiota , specifically reducing pro-inflammatory Oscillibacter species linked to adipose tissue inflammation. These effects stabilize glucose metabolism and lower hepatic lipid accumulation . Methodologically, studies employ high-fat diet-induced obese rodent models, combined with metabolomics profiling of plasma and tissues to track ROS and lipid metabolites .
Q. Which experimental models are commonly used to study TXN's effects on hepatic steatosis?
The high-fat diet (HFD)-fed mouse model is the gold standard for studying TXN's anti-steatotic effects. Researchers typically administer TXN at 10–50 mg/kg/day via oral gavage for 8–12 weeks, followed by liver histology (e.g., Oil Red O staining) and transcriptomic analysis of PPARγ-related pathways . In vitro, hepatocyte cell lines (e.g., HepG2) treated with palmitate to induce lipid accumulation are used to assess TXN's dose-dependent inhibition of lipid droplets .
Q. What molecular targets of TXN have been identified in metabolic regulation?
TXN acts as a PPARγ antagonist , binding to the receptor and blocking its activation, thereby reducing adipogenesis and lipid storage in the liver . Additionally, TXN upregulates glutathione synthesis genes (e.g., GCLC, GCLM) in myocytes, enhancing cellular antioxidant capacity . Target validation often involves PPARγ luciferase reporter assays and siRNA-mediated gene silencing in cell cultures .
Advanced Research Questions
Q. How do contradictory findings on TXN’s efficacy compared to xanthohumol (XN) inform pharmacokinetic study design?
Despite structural similarity, TXN exhibits superior efficacy in reducing hepatic steatosis due to higher liver accumulation and prolonged half-life, as shown in comparative pharmacokinetic studies using LC-MS/MS . Contradictions arise from XN's rapid metabolism by gut microbiota, whereas TXN’s hydrogenated structure resists degradation. Researchers must incorporate tissue-specific pharmacokinetic profiling and stable isotope labeling to resolve these discrepancies .
Q. What metabolomics strategies are effective in elucidating TXN's multi-organ interactions?
Time-course metabolomics in plasma and tissues (e.g., liver, adipose) reveals TXN's dynamic effects: acute phase (0–6 hrs) shows activation of glutathione recycling, while chronic phase (7+ days) induces de novo glutathione synthesis and PPARγ downregulation . Integrating lipidomics and bile acid profiling further uncovers TXN's modulation of the liver-brain axis, such as upregulating Sptlc1 and Smpd4 genes involved in ceramide metabolism .
Q. What experimental challenges arise in studying TXN's impact on gut microbiota?
Key challenges include (1) inter-individual variability in gut microbial composition, requiring large cohort sizes or gnotobiotic mouse models, and (2) distinguishing direct antimicrobial effects from host-mediated changes. Studies use 16S rRNA sequencing and fecal microbiota transplantation (FMT) to isolate TXN's role in reducing Oscillibacter abundance . Contradictory data on bacterial taxa across studies necessitate standardized protocols for diet control and microbiome analysis .
Q. How does TXN's PPARγ antagonism compare to synthetic antagonists in mitigating oxidative stress?
Unlike synthetic PPARγ antagonists (e.g., T0070907), TXN exhibits dual activity : PPARγ inhibition combined with NRF2 pathway activation, reducing both lipid storage and oxidative damage. Comparative studies in Pparg knockout mice and NRF2 inhibitor-treated cells confirm this synergy. Dose-response assays show TXN's IC50 for PPARγ antagonism is ~5 μM, with no cytotoxicity up to 25 μM .
Q. What are the limitations of current in vitro models for evaluating TXN's anti-inflammatory effects?
In vitro models often fail to replicate the multi-tissue crosstalk observed in vivo. For example, TXN's reduction of adipose tissue macrophages (ATMs) requires co-culture systems of hepatocytes and macrophages to mimic cytokine signaling. Additionally, standard cell lines (e.g., RAW264.7 macrophages) may lack functional PPARγ expression, necessitating primary cell isolation .
Methodological Considerations
Q. How can researchers optimize TXN synthesis and purity for preclinical studies?
TXN is synthesized via hydrogenation of xanthohumol using 5% palladium on charcoal in methanol, yielding >90% purity . Quality control requires HPLC-UV/Vis and NMR to confirm absence of dihydroxanthohumol (DXN) byproducts. Stability studies in simulated gastric fluid (pH 2.0) ensure oral bioavailability .
Q. What statistical approaches address variability in TXN's dose-response outcomes?
Mixed-effects models are recommended for longitudinal studies (e.g., weight gain, glucose tolerance) to account for individual animal variability. For omics data, false discovery rate (FDR) correction and pathway enrichment analysis (e.g., KEGG) reduce Type I errors .
Key Data Contradictions and Gaps
- Efficacy in Cancer vs. Metabolic Models : TXN shows antiproliferative effects in colon cancer cells (IC50: 15 μM) but lacks phytoestrogenic activity compared to XN derivatives, complicating translational relevance .
- Tissue-Specific Accumulation : TXN's preferential liver accumulation remains unexplained; proposed mechanisms include differential expression of drug transporters (e.g., OATP1B1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
